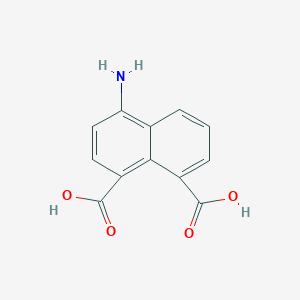

4-Aminonaphthalene-1,8-dicarboxylic acid

Beschreibung

Eigenschaften

CAS-Nummer |

18644-22-9 |

|---|---|

Molekularformel |

C12H9NO4 |

Molekulargewicht |

231.2 g/mol |

IUPAC-Name |

4-aminonaphthalene-1,8-dicarboxylic acid |

InChI |

InChI=1S/C12H9NO4/c13-9-5-4-8(12(16)17)10-6(9)2-1-3-7(10)11(14)15/h1-5H,13H2,(H,14,15)(H,16,17) |

InChI-Schlüssel |

RBLLAHRFLNTVPD-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)N |

Synonyme |

4-Amino-1,8-naphthalenedicarboxylic acid |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Material Science Applications

Fluorescent Pigments

4-Aminonaphthalene-1,8-dicarboxylic acid is primarily utilized in the production of fluorescent pigments. These pigments are suitable for dyeing a variety of materials including plastics, resins, oils, and printing pastes. They exhibit fluorescence under daylight conditions, making them valuable for applications in safety and decorative materials .

Table 1: Properties of Fluorescent Pigments Derived from this compound

| Property | Description |

|---|---|

| Fluorescence | Bright under daylight |

| Solvent Resistance | High resistance to solvents |

| Application Areas | Plastics, resins, paper |

| Color Range | Wide range of colors available |

Organic Synthesis

Building Blocks for Advanced Materials

The compound serves as a crucial building block in organic synthesis. It has been employed in the synthesis of various derivatives used in creating shape memory polymers and other advanced materials due to its ability to undergo Diels-Alder reactions .

Case Study: Synthesis of N-Phenyl-Amino-1,8-Naphthalimide

A notable application involves its use as a precursor for synthesizing N-phenyl-amino-1,8-naphthalimide-based fluorescent chemosensors. These sensors are designed for the detection of nitro-antibiotics at parts per billion levels, showcasing the compound’s utility in analytical chemistry .

Metal-Organic Frameworks (MOFs)

This compound has been incorporated into metal-organic frameworks, which are structures that combine metal ions with organic ligands. These frameworks exhibit unique structural features and remarkable fluorescence properties. The synthesis of MOFs using this compound has led to the development of materials with potential applications in gas storage and separation processes .

Table 2: Characteristics of MOFs Derived from this compound

| Characteristic | Description |

|---|---|

| Structure | Three-dimensional frameworks |

| Fluorescence | Blue-green emission |

| Metal Ions Used | Magnesium, Calcium |

| Potential Uses | Gas storage and separation |

Analytical Chemistry

Chromatographic Techniques

The compound is also significant in analytical chemistry for its role in chromatography. A study demonstrated a scalable liquid chromatography method for isolating impurities from 4-aminonaphthalene-1,8-dicarboxylic anhydride using reverse phase high-performance liquid chromatography (HPLC). This method is applicable for pharmacokinetic studies and can enhance the purity of compounds used in further research .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Biological Interactions: The amino group in this compound enables interactions with viral proteins, as seen in its ability to modify influenza virus structure . This contrasts with nitro-substituted analogs, which are primarily used in materials science.

- Coordination Chemistry : The 1,8-dicarboxylic acid configuration facilitates chelation with lanthanides (e.g., Dy(III)), producing thermally stable complexes . Positional isomers like 1,4-naphthalenedicarboxylic acid lack this capability due to steric constraints.

- Industrial Applications: Non-aminated derivatives (e.g., naphthalene-1,8-dicarboxylic acid) are preferred in polymer synthesis, while amino- and nitro-substituted variants serve niche roles in specialty materials .

Q & A

Q. What are the critical physical and chemical properties of 4-Aminonaphthalene-1,8-dicarboxylic acid that influence its experimental handling?

Answer: Key properties include:

- Density : 1.454 g/cm³ (influences solvent selection for crystallization).

- Boiling point : 511.6°C (indicates thermal stability under high-temperature reactions).

- Solubility : Insoluble in water but soluble in polar organic solvents (e.g., DMF, DMSO), critical for reaction medium selection .

- LogP : 2.24 (suggests moderate hydrophobicity, relevant for partitioning in extraction protocols) .

Methodological considerations: Use inert atmospheres during high-temperature synthesis to prevent decomposition, and prioritize anhydrous conditions due to potential hygroscopicity.

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound?

Answer:

- HPLC and GC-MS : For identifying metabolites in biodegradation studies, using C18 columns with UV detection at 254 nm .

- IR spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretching of dicarboxylic acid) and 3300–3500 cm⁻¹ (N-H stretching of the amino group) confirm functional groups .

- Single-crystal X-ray diffraction : Resolves polymorphism (e.g., monoclinic vs. orthorhombic phases) and coordination geometry in metal-organic frameworks .

- Mass spectrometry (ESI-MS) : Molecular ion [M-H]⁻ at m/z 215 confirms molecular weight .

Advanced Research Questions

Q. How does this compound function in microbial degradation pathways of polycyclic aromatic hydrocarbons (PAHs)?

Answer: In Acinetobacter and Mycobacterium strains, the compound is a key intermediate in fluoranthene/acenaphthene degradation:

Initial oxidation : PAHs undergo 7,8-dioxygenation to form acenaphthenequinone .

Hydrolysis : Acenaphthenequinone converts to this compound, which enters the TCA cycle via salicylic acid .

Enzymatic confirmation : Assays for 1-acenaphthenol dehydrogenase and catechol 1,2-dioxygenase in cell-free extracts validate the pathway .

Contradiction note : Some strains lack this pathway, suggesting substrate-specific metabolic routes; use isotopic labeling (¹³C) to track carbon flux .

Q. What experimental strategies address discrepancies in quantifying this compound in environmental samples?

Answer:

- Matrix-matched calibration : Prepare standards in soil/sediment extracts to correct for matrix effects.

- Internal standards : Use deuterated analogs (e.g., acenaphthene-d10) for GC-MS quantification .

- Spike-recovery tests : Optimize extraction solvents (e.g., acetone:hexane, 1:1 v/v) to achieve >85% recovery .

- HPLC-DAD : Pair with photodiode array detection to distinguish co-eluting metabolites .

Q. How can this compound be utilized as a ligand in metal-organic frameworks (MOFs)?

Answer:

- Coordination sites : The rigid naphthalene backbone and dual carboxylate groups enable bridging modes (e.g., μ₂-η²:η¹) with transition metals like Mn²⁺ or Mo³⁺ .

- Synthesis : Hydrothermal reactions (160°C, 5 days) with metal precursors yield MOFs with monoclinic (P21/c) symmetry .

- Applications : MOFs exhibit porosity for gas storage (CO₂, H₂) or catalytic activity; characterize via BET surface area analysis and PXRD .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

- Acute toxicity : LD50 data (oral, rat) is lacking; assume high toxicity based on naphthalene analogs (e.g., naphthalene LD50 = 490 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.